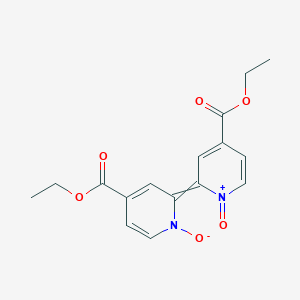![molecular formula C9H7F7O B13817499 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene CAS No. 31673-28-6](/img/structure/B13817499.png)
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[222]oct-2-ene is a fluorinated organic compound known for its unique structure and properties The compound features a bicyclic octene framework with multiple fluorine atoms and a methoxy group, making it highly stable and resistant to chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene typically involves the fluorination of a suitable bicyclic precursor. One common method is the reaction of a bicyclo[2.2.2]octene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity. These methods allow for the large-scale production of this compound with consistent quality.
化学反応の分析
Types of Reactions
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of carbonyl compounds. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Fluorine-substituted derivatives with various functional groups.
Reduction: Hydrogenated derivatives with reduced fluorine content.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
科学的研究の応用
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and low surface energy.
Pharmaceuticals: Investigated for its potential use in drug design and development due to its stability and ability to interact with biological targets.
Chemical Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Industrial Applications: Utilized in the production of high-performance coatings, lubricants, and surfactants.
作用機序
The mechanism of action of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its fluorine atoms and methoxy group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the methoxy group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative with similar stability and chemical properties.
1-Chloro-2,3,3,4,4,5,5-Heptafluorocyclopent-1-ene: A cyclopentene derivative with high chemical and thermal stability.
1-Bromo-4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: A hexene derivative with multiple fluorine atoms and unique reactivity.
Uniqueness
1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene is unique due to its bicyclic structure, which imparts rigidity and stability. The presence of multiple fluorine atoms and a methoxy group further enhances its chemical resistance and potential for diverse applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various scientific and industrial contexts.
特性
CAS番号 |
31673-28-6 |
|---|---|
分子式 |
C9H7F7O |
分子量 |
264.14 g/mol |
IUPAC名 |
1,2,4,5,5,6,6-heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H7F7O/c1-17-5-4(10)6(11)2-3-7(5,12)9(15,16)8(6,13)14/h2-3H2,1H3 |
InChIキー |
OTNWNQMMAGNNDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



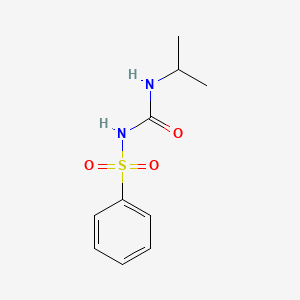
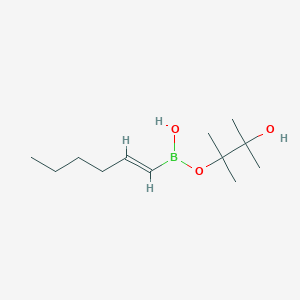
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
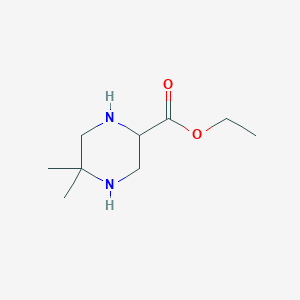
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
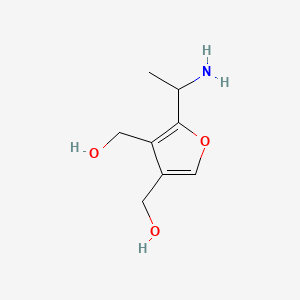

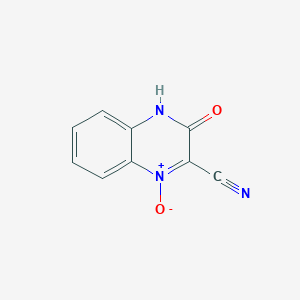
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)


